(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
Scientific Research Applications
Synthesis Techniques and Applications
Synthesis of Biologically Active Compounds : The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, emphasizing its critical role in pharmaceutical development (Bingbing Zhao et al., 2017).
Chemoselective Transformations : Research on silyl carbamates, specifically N-tert-butyldimethylsilyloxycarbonyl groups, highlights their utility in chemoselective transformations of amino protecting groups. These transformations are crucial for synthesizing protected amines for further chemical modifications (M. Sakaitani, Y. Ohfune, 1990).
Carbamate Derivatives in Crystallography : The study of two carbamate derivatives elucidates the interplay of strong and weak hydrogen bonds, contributing to the understanding of crystal packing and molecular assembly. Such insights are vital for designing materials with specific properties (U. Das et al., 2016).
Photocatalysis in Organic Synthesis : The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a novel pathway for assembling 3-aminochromones. This method underscores the expanding role of photocatalysis in constructing complex organic molecules (Zhi-Wei Wang et al., 2022).
Enantioselective Synthesis : Research into the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide highlights the compound's significance as a key intermediate in synthesizing factor Xa inhibitors. This study showcases the importance of controlling stereochemistry in medicinal chemistry (Xin Wang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as Boc-D-Valine amide, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate interacts with its targets, the CB1 and CB2 receptors, by functioning as an agonist . This means that it binds to these receptors and activates them, leading to changes in the cellular activities regulated by these receptors .
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors by ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, various biochemical pathways are affected. These pathways are involved in pain sensation, mood regulation, and memory processes . The downstream effects of these pathways can lead to changes in physiological responses such as pain perception, emotional state, and cognitive function .
Pharmacokinetics
It is known that human carboxylesterases play a crucial role in the metabolism of this compound . These enzymes catalyze the hydrolysis of the compound, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate’s action involve changes in cellular activities regulated by the CB1 and CB2 receptors . These changes can result in altered physiological responses such as changes in pain perception, emotional state, and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other substances can potentially influence the compound’s action through drug-drug interactions .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446085 | |
Record name | Boc-D-Valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70717-76-9 | |
Record name | Boc-D-Valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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